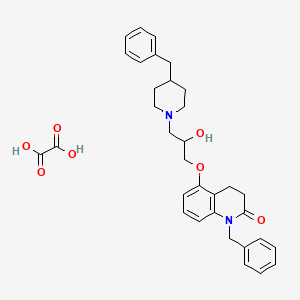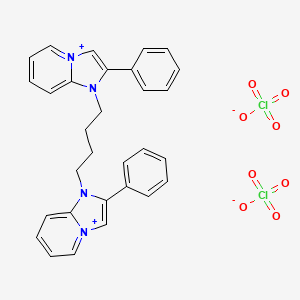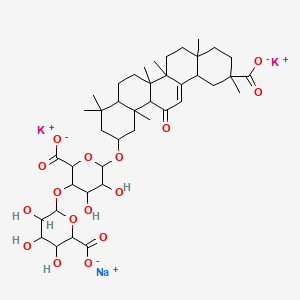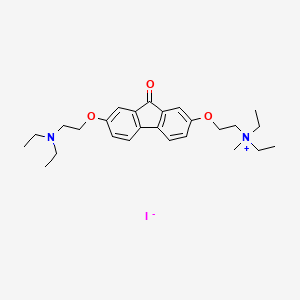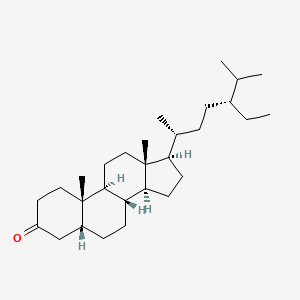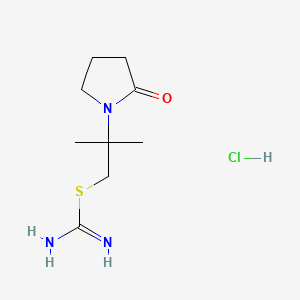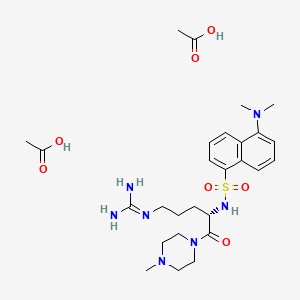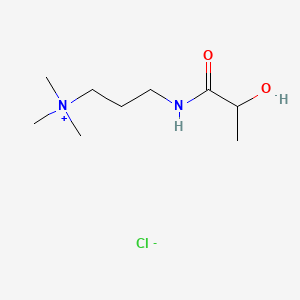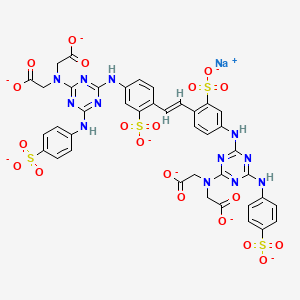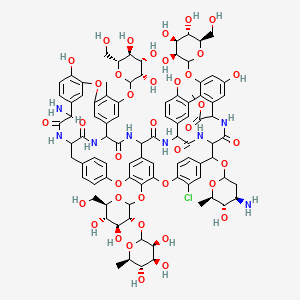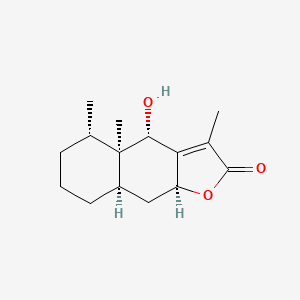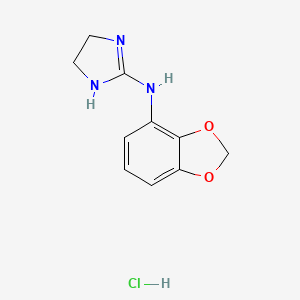
1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-4-yl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-4-yl-, monohydrochloride is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is known for its potential therapeutic applications and is often studied for its biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-4-yl-, monohydrochloride typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes as catalysts. For example, the cyclization of amido-nitriles can be achieved under mild reaction conditions, allowing for the inclusion of various functional groups . Another method involves the use of N-heterocyclic carbenes to catalyze the reaction of acetophenones and benzylic amines in the presence of an oxidant like tert-butylhydroperoxide .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-4-yl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butylhydroperoxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents, alkylating agents, and acylating agents are often used in substitution reactions.
Major Products: The major products formed from these reactions include imidazolones, reduced imidazole derivatives, and various substituted imidazoles.
Aplicaciones Científicas De Investigación
1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-4-yl-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Mecanismo De Acción
The mechanism of action of 1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-4-yl-, monohydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . Additionally, it can interact with cellular signaling pathways, inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Tizanidine hydrochloride: A muscle relaxant with a similar imidazole structure.
Metronidazole: An antimicrobial agent with a similar imidazole core.
Omeprazole: A proton pump inhibitor with an imidazole ring.
Uniqueness: 1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-4-yl-, monohydrochloride is unique due to its specific substitution pattern and the presence of the benzodioxol group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and therapeutic applications.
Propiedades
Número CAS |
103124-97-6 |
|---|---|
Fórmula molecular |
C10H12ClN3O2 |
Peso molecular |
241.67 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-4-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C10H11N3O2.ClH/c1-2-7(13-10-11-4-5-12-10)9-8(3-1)14-6-15-9;/h1-3H,4-6H2,(H2,11,12,13);1H |
Clave InChI |
HYFYUYXLBUKQBY-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)NC2=C3C(=CC=C2)OCO3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


